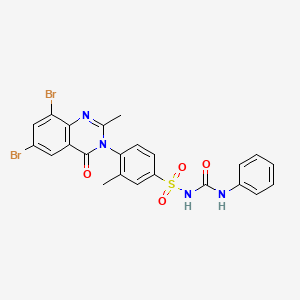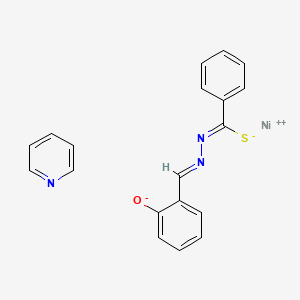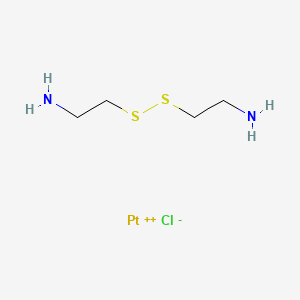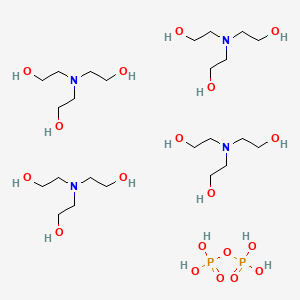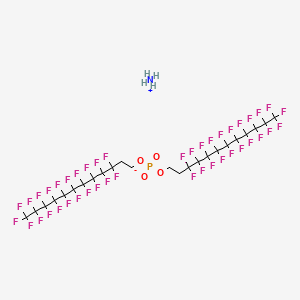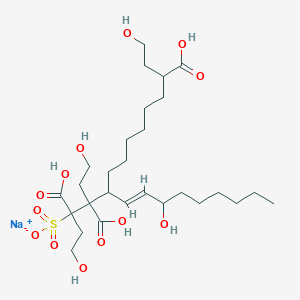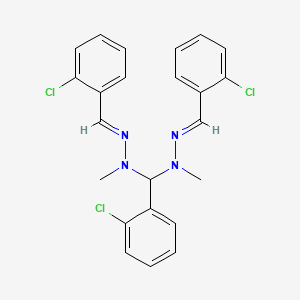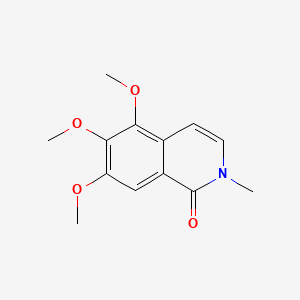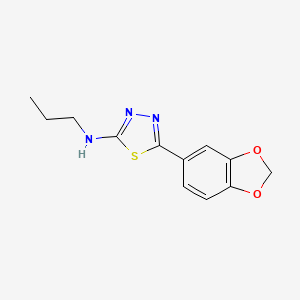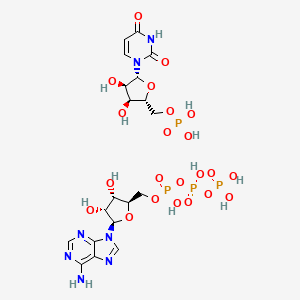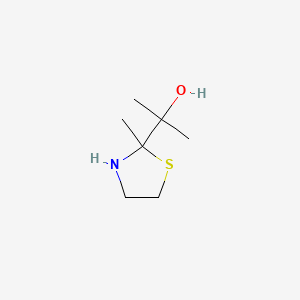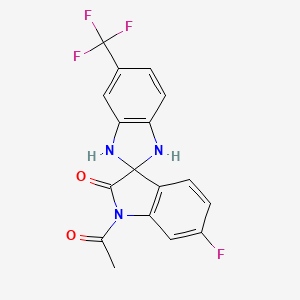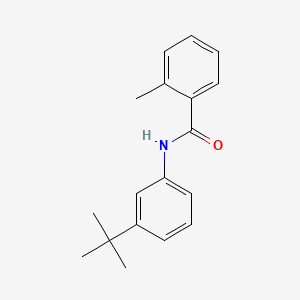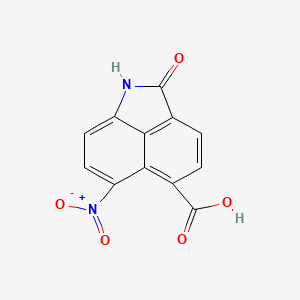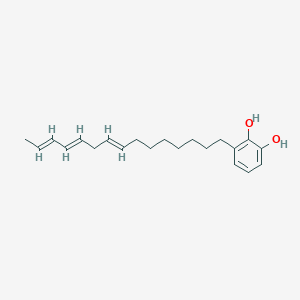
3-(8,11,13-Pentadecatrienyl)pyrocatechol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrocatechol, featuring a long aliphatic chain with three double bonds at positions 8, 11, and 13
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(8,11,13-Pentadecatrienyl)pyrocatechol typically involves the reaction of pyrocatechol with an appropriate aliphatic chain precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the correct formation of the trienyl chain .
Industrial Production Methods: The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-(8,11,13-Pentadecatrienyl)pyrocatechol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the aliphatic chain to single bonds.
Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated aliphatic chain derivatives.
Substitution: Ester or ether derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(8,11,13-Pentadecatrienyl)pyrocatechol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-(8,11,13-Pentadecatrienyl)pyrocatechol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the aliphatic chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3-(8,11,13-Pentadecatrienyl)benzene-1,2-diol: Another name for the same compound.
Urushiol IV: A related compound with similar structure and properties.
Uniqueness: 3-(8,11,13-Pentadecatrienyl)pyrocatechol is unique due to its specific aliphatic chain configuration and the presence of hydroxyl groups on the benzene ring.
Propiedades
Número CAS |
21104-16-5 |
|---|---|
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
3-[(8E,11E,13E)-pentadeca-8,11,13-trienyl]benzene-1,2-diol |
InChI |
InChI=1S/C21H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h2-5,7-8,15,17-18,22-23H,6,9-14,16H2,1H3/b3-2+,5-4+,8-7+ |
Clave InChI |
IYROWZYPEIMDDN-KXLSQDITSA-N |
SMILES isomérico |
C/C=C/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)O |
SMILES canónico |
CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


